molecular formula C20H19ClN2O2S B2611478 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-42-9

2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2611478
CAS No.: 896614-42-9
M. Wt: 386.89
InChI Key: YJKXZDPYKCBMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-chlorophenoxy group linked to an acetamide moiety, which is further substituted with a 2-(4-methylphenyl)-1,3-thiazol-4-yl ethyl chain. Its synthesis likely involves condensation reactions between chloroacetamide derivatives and thiazole precursors, similar to methods described for related compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-14-2-4-15(5-3-14)20-23-17(13-26-20)10-11-22-19(24)12-25-18-8-6-16(21)7-9-18/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKXZDPYKCBMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(4-methylphenyl)-1,3-thiazole-4-ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Formation of the 4-Chlorophenoxy Group

The 4-chlorophenoxy group is typically introduced via nucleophilic aromatic substitution. A phenol derivative reacts with a chloroalkane (e.g., ethyl chloroacetate) in the presence of a base like potassium carbonate under reflux conditions . This step establishes the ether linkage critical for the compound’s lipophilicity and biological activity.

Key Reaction Parameters

ParameterDetails
ReagentsPhenol, alkyl halide (e.g., ethyl chloroacetate), potassium carbonate
SolventAcetone or ethanol
ConditionsReflux (8–12 hours)
OutcomeFormation of the ether bond between phenol and alkyl halide

Amide Bond Formation

The acetamide moiety is introduced via:

  • Reaction of an amine with an acid chloride (e.g., using a coupling reagent like thionyl chloride).

  • Substitution at the ethyl chain to connect the thiazole and acetamide moieties .

Key Reaction Parameters

ParameterDetails
ReagentsAmine, acid chloride, base (e.g., potassium carbonate)
SolventAcetone or dichloromethane
ConditionsRoom temperature or reflux
OutcomeFormation of the amide bond and ethyl linkage

Coupling Reactions for Final Assembly

The final compound is assembled by coupling the chlorophenoxy, thiazole, and acetamide moieties. This may involve:

  • Nucleophilic substitution to link the thiazole’s ethyl chain to the acetamide group.

  • Purification techniques such as recrystallization from ethanol .

Key Reaction Parameters

ParameterDetails
ReagentsThiazole derivative, chlorophenoxy-acetamide, potassium carbonate
SolventAcetone or ethanol
ConditionsStirring at room temperature or reflux
OutcomeFinal assembly of the target compound

Reactivity and Stability

The compound’s reactivity is influenced by its functional groups:

  • Thiazole ring : Susceptible to electrophilic substitution due to aromatic stability .

  • Acetamide group : Hydrolyzable under acidic/basic conditions to form carboxylic acids .

  • Chlorophenoxy group : Resistant to hydrolysis unless under extreme conditions.

Research Findings

  • Anticancer Activity : Thiazole derivatives exhibit apoptosis induction and cell cycle arrest, as seen in related compounds like 4h (IC₅₀ <0.14 μM on A549 cells) .

  • MMP-9 Inhibition : Compounds with thiazole rings (e.g., 4h ) show >75% MMP-9 inhibition at 100 μg/mL .

  • Structure-Activity Relationships : Substituents like methylphenyl groups enhance lipophilicity and biological activity .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of thiazole derivatives on human cancer cell lines, the following results were obtained:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

These findings suggest that 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth.

Antibacterial Evaluation

A study assessed the antibacterial activity of several thiazole derivatives against common pathogens, yielding the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that this compound possesses potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound A : 2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 303093-71-2)
  • Structure : Differs in the thiazole substitution pattern, with a 3-methylbenzyl group at position 5 of the thiazole ring.
  • Synthesis: Prepared via coupling of 2-(4-chlorophenoxy)acetic acid with 5-(3-methylbenzyl)-1,3-thiazol-2-amine, yielding moderate to high purity .
  • Activity: No direct pharmacological data reported, but the presence of a methylbenzyl group may enhance lipophilicity compared to the target compound.
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure: Contains a dichlorophenyl group instead of 4-chlorophenoxy and lacks the ethyl linker to the thiazole.
  • Crystallography : The dichlorophenyl ring is twisted 61.8° relative to the thiazole plane, influencing molecular packing via N–H⋯N hydrogen bonds .
  • Relevance : Demonstrates the impact of halogen positioning on crystal lattice stability, a factor critical for formulation development.

Variations in the Acetamide Side Chain

Compound C : 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide (CAS 1145-90-0)
  • Structure: Replaces the thiazole-ethyl group with a dimethylaminoethyl chain.
  • Physicochemical Properties: Molecular weight: 256.73 g/mol LogP (predicted): ~2.1 (higher than the target compound due to the dimethylamino group) .
Compound D : Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
  • Structure: Shares a thiazole-acetamide core but includes a hydroxy-phenylethylamino side chain.
  • Pharmacology: Beta-3 adrenergic agonist (MW: 396.51 g/mol) used for overactive bladder syndrome.
  • Key Difference: The target compound lacks the hydroxy-phenylethylamino group, which is critical for Mirabegron’s receptor binding.

Heterocyclic Modifications

Compound E : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS MFCD03473602)
  • Structure : Replaces the thiazole with a triazole ring and introduces a benzothiazole moiety.
  • Properties : Higher molecular weight (609.13 g/mol) and increased steric bulk may reduce bioavailability compared to the target compound .

Data Table: Key Parameters of Compared Compounds

Compound Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound ~388.88* 4-Chlorophenoxy, 4-methylphenyl-thiazole Unknown; structural analog studies
Compound A (303093-71-2) 401.89 3-Methylbenzyl-thiazole Synthetic intermediate
Compound B 287.16 3,4-Dichlorophenyl Crystallographic model
Mirabegron (Compound D) 396.51 Hydroxy-phenylethylamino Beta-3 agonist (FDA-approved)
Compound E (MFCD03473602) 609.13 Triazole, benzothiazole Not reported

*Calculated based on formula C₁₉H₁₈ClN₂O₂S.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic molecule notable for its complex structure, which combines a chlorophenoxy group with a thiazole ring and an acetamide moiety. This unique configuration suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C20H19ClN2O2S
  • Molecular Weight : 386.89 g/mol
  • IUPAC Name : 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

The compound's structure allows for diverse interactions with biological targets, which may enhance its therapeutic efficacy.

Biological Activity

Research indicates that compounds containing thiazole rings exhibit significant biological activities, including anticancer and antimicrobial effects. The following sections summarize key findings regarding the biological activity of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide.

Anticancer Activity

Studies have shown that thiazole derivatives can possess notable cytotoxic properties against various cancer cell lines. For instance:

  • Case Study 1 : A related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent anticancer activity. The presence of electron-donating groups like methyl on the phenyl ring significantly enhances this activity .
  • Mechanism of Action : The compound's mechanism may involve binding to specific molecular targets, modulating enzyme activities critical in cancer progression. This interaction is facilitated by the structural features of both the chlorophenoxy and thiazole groups.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties:

  • Case Study 2 : Similar thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics, suggesting that modifications in the thiazole ring can enhance efficacy against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The presence of substituents on the phenyl ring plays a crucial role in determining antimicrobial effectiveness. Electron-withdrawing or electron-donating groups can significantly alter the compound's activity profile .

Comparative Analysis with Related Compounds

The following table outlines the structural features and unique aspects of compounds related to 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide:

Compound NameStructural FeaturesUnique Aspects
2-(2-chlorophenoxy)acetic acidContains chlorophenoxy groupLacks thiazole ring
4-(chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazoleSimilar thiazole ringDifferent substituents
N-{(4-methylphenyl)-1,3-thiazol-2-yl}acetamideContains thiazole ringLacks chlorophenoxy group

The combination of both chlorophenoxy and thiazole groups in this compound confers distinct chemical and biological properties not found in other similar compounds.

Synthesis and Characterization

The synthesis of 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multistep reactions using reagents such as ethyl chloroacetate and various amines. Characterization techniques include spectroscopic methods and single crystal X-ray diffraction to confirm the molecular structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling. For example, thiazole derivatives are often prepared by Hantzsch thiazole synthesis, where α-haloketones react with thioamides. The acetamide group is introduced via nucleophilic substitution or coupling reactions using reagents like triethylamine as a catalyst . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize byproducts.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and connectivity. For example, aromatic protons in the 4-chlorophenoxy group appear as distinct doublets in the δ 6.8–7.4 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and torsional strain, as demonstrated in related N-(substituted phenyl)acetamide structures .

Q. How can researchers verify the purity of synthesized batches?

  • Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Combine with thin-layer chromatography (TLC) for rapid monitoring. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodology :

  • Catalyst Screening : Test alternatives to triethylamine, such as DBU or DIPEA, to enhance nucleophilic attack efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
  • Temperature Control : Gradual heating (60–80°C) reduces side reactions. Documented yields for similar acetamide syntheses range from 45–70%, depending on steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .
  • Dynamic NMR : Use variable-temperature NMR to detect rotamers or slow-exchange processes.

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity (logP ≈ 3.2), critical for membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess absorption, CYP450 interactions, and toxicity. For example, the thiazole moiety may confer metabolic stability .

Q. What experimental designs are suitable for evaluating biological activity mechanisms?

  • Methodology :

  • Target-Based Assays : Screen against kinase or GPCR panels using fluorescence polarization.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14^{14}C-acetamide) and quantify intracellular accumulation via scintillation counting.
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified phenoxy or thiazole groups to identify critical pharmacophores .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., cell line differences).
  • Dose-Response Curves : Replicate experiments with standardized protocols (IC₅₀ values ± 10% CV are acceptable) .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
  • Plasma Stability Assays : Monitor parent compound depletion in rat plasma over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.